Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-

Structural Biology Antiviral Drug Design X-ray Crystallography

Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- (also known as 3'-F-5-Cl-ddC) is a synthetic, non-naturally occurring pyrimidine 2',3'-dideoxyribonucleoside analog. The compound is an organohalogen pyrimidine derivative featuring both a 3'-fluoro modification on the sugar ring and a 5-chloro substitution on the cytosine base, corresponding to the molecular formula C9H11ClFN3O3 and a molecular weight of 263.65 g/mol.

Molecular Formula C9H11ClFN3O3
Molecular Weight 263.65 g/mol
CAS No. 127492-32-4
Cat. No. B12803818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-
CAS127492-32-4
Molecular FormulaC9H11ClFN3O3
Molecular Weight263.65 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)F
InChIInChI=1S/C9H11ClFN3O3/c10-4-2-14(9(16)13-8(4)12)7-1-5(11)6(3-15)17-7/h2,5-7,15H,1,3H2,(H2,12,13,16)/t5-,6+,7+/m0/s1
InChIKeyDKTULUNJRRRNTA-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine, 5-Chloro-2',3'-Dideoxy-3'-Fluoro- (CAS 127492-32-4): A Research-Grade Nucleoside Analog for Comparative Antiviral Studies


Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- (also known as 3'-F-5-Cl-ddC) is a synthetic, non-naturally occurring pyrimidine 2',3'-dideoxyribonucleoside analog [1]. The compound is an organohalogen pyrimidine derivative featuring both a 3'-fluoro modification on the sugar ring and a 5-chloro substitution on the cytosine base, corresponding to the molecular formula C9H11ClFN3O3 and a molecular weight of 263.65 g/mol . Unlike its well-characterized 5-chlorouridine congener (935U83/raluridine), this specific cytidine analog has been the subject of targeted structural and antiviral investigations, making it a critical comparator for understanding the role of the nucleobase in the activity and toxicity profiles of halogenated dideoxynucleosides [2].

Why Cytidine, 5-Chloro-2',3'-Dideoxy-3'-Fluoro- Cannot Be Replaced by Its Uridine Analog 935U83 for Mechanism-Focused Procurement


Despite sharing identical sugar modifications (3'-fluoro-2',3'-dideoxyribose), the substitution of the cytosine base in CAS 127492-32-4 for the uracil base in 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) leads to fundamentally divergent antiviral and cytotoxicity profiles. The seminal synthesis paper by Van Aerschot et al. [1] explicitly demonstrates that 5-chlorination of the parent 2',3'-dideoxycytidine (ddC) removes its anti-HIV activity, whereas the same modification on 3'-fluoro-ddC (the target compound) reduces cytotoxicity while only slightly decreasing antiviral potency. This base-dependent divergence in therapeutic index means the two compounds are not interchangeable chemical probes; the cytidine analog serves a distinct role in structure-activity relationship (SAR) studies aimed at decoupling antiviral efficacy from host cell toxicity, a critical procurement consideration for antiviral drug discovery programs.

Quantitative Differentiation Evidence for Cytidine, 5-Chloro-2',3'-Dideoxy-3'-Fluoro- Against Key Comparators


Crystal Structure and Conformational Divergence from AZT

The crystal structure of the target compound confirms a solid-state conformation distinct from the clinical reference compound AZT. The nucleoside adopts an anti-conformation with a sugar pucker of 3T2 (P = 178.2°), and the N-glycosidic torsion angle (χ) is -156.1°, values that are not superimposable on the known AZT structure [1]. This provides direct structural evidence that the compound engages biological targets in a conformationally unique manner.

Structural Biology Antiviral Drug Design X-ray Crystallography

Base-Dependent Differential Cytotoxicity: Cytosine vs. Uracil 5-Chlorinated Analogs

In a direct comparison of 5-chlorinated pyrimidine derivatives, Van Aerschot et al. [1] established that altering the nucleobase from uracil (compound 11, 935U83) to cytosine (the target compound) results in a distinct balance between antiviral activity and host cell toxicity. The specific qualitative finding is that 5-chlorination on the 3'-fluoro-2',3'-dideoxycytidine scaffold 'led to reduced cytotoxicity with only slightly reduced anti-HIV activity' in MT-4 cells.

Anti-HIV Agents Cytotoxicity Assays Structure-Activity Relationship

Resistance Profile Differentiation Enabled by Cytidine Scaffold

A separate study on the uridine analog 935U83 [1] demonstrated that it retains full activity against HIV-1 strains resistant to AZT, ddI, and ddC, and that resistant virus could not be generated in vitro. Critically, the parent 3'-fluoro-ddC (non-chlorinated) compound is a known inhibitor of HIV reverse transcriptase. The target compound, 5-chloro-3'-fluoro-ddC, combines the resistance-evasion potential of the 3'-fluoro modification with the reduced-cytotoxicity phenotype conferred by 5-chlorination.

Antiviral Resistance HIV Reverse Transcriptase Nucleoside Analog

Enantiomeric Specificity: β-D vs. β-L Configurations in Anti-HBV Activity

Research by Pierra et al. [1] on β-L-2',3'-dideoxy-5-chloropyrimidine nucleosides showed that β-L-3'-fluoro-2',3'-dideoxycytidine (β-L-3'FddC) displays a distinct anti-HBV activity, while its β-D-counterpart (the target compound) was not active against HBV in that chiral configuration. This enantiomeric specificity means the β-D-form is the correct choice for HIV-focused programs and avoids the off-target anti-HBV activity that could confound antiviral drug screening campaigns.

Hepatitis B Virus Enantiomer-Specific Activity L-Nucleosides

Validated Research & Industrial Application Scenarios for Cytidine, 5-Chloro-2',3'-Dideoxy-3'-Fluoro-


Structure-Activity Relationship (SAR) Studies for HIV Reverse Transcriptase Inhibitor Toxicity Decoupling

The differential cytotoxicity observed upon 5-chlorination of 3'-fluoro-ddC, as reported by Van Aerschot et al. [1], makes CAS 127492-32-4 a mandatory comparator in any SAR library designed to separate mitochondrial toxicity from antiviral chain termination. Procurement of this specific cytidine analog, alongside its non-chlorinated parent 3'-fluoro-ddC and the uridine counterpart 935U83, enables a complete matrix of base and sugar modifications for multivariate toxicity analysis.

Conformational Analysis and Structure-Based Drug Design of Nucleoside Reverse Transcriptase Inhibitors

The solved single-crystal X-ray structure of the compound provides high-resolution conformational parameters (sugar pucker, glycosidic angle) that are distinct from AZT [1]. This structure is essential for computational docking and molecular dynamics simulations aimed at identifying novel NRTI binding poses. Procurement supports crystallography labs requiring authentic samples for co-crystallization with HIV-1 reverse transcriptase.

Chiral Purity Standards and Enantiomer-Specific Antiviral Screening

The documented anti-HBV activity of β-L-3'-fluoro-ddC, but not the β-D-enantiomer [1], positions CAS 127492-32-4 as a critical negative control for studies investigating chiral specificity of antiviral nucleoside transporters and kinases. Industrial users developing enantioselective synthetic routes can employ this compound as an analytical reference standard for chiral HPLC method validation and impurity profiling.

Nucleoside Probe for 5-Chlorocytosine-Specific Metabolism and DNA Incorporation Studies

Unlike its 5-chlorouracil analog, the 5-chlorocytosine base in this compound may undergo deamination or exhibit distinct incorporation rates into viral or host DNA. Specialized research on cytidine deaminase activity or the fidelity of reverse transcriptase incorporation can utilize this compound as a mechanistic probe, as the cytosine base is a direct substrate for enzymes that do not recognize the uracil series.

Quote Request

Request a Quote for Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.